molecular formula C9H14N2 B13815771 (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile

(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile

Cat. No.: B13815771
M. Wt: 150.22 g/mol
InChI Key: JPZDECUPEBLDTH-VGMNWLOBSA-N
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Description

(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the nitrile group. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the nitrile group to an amine.

    Substitution: Halogenation or alkylation can occur at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carboxamide
  • (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-methanol

Uniqueness

The uniqueness of (3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile lies in its specific stereochemistry and the presence of the nitrile group, which can be further modified to create a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile

InChI

InChI=1S/C9H14N2/c1-11-5-4-7-2-3-8(6-10)9(7)11/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1

InChI Key

JPZDECUPEBLDTH-VGMNWLOBSA-N

Isomeric SMILES

CN1CC[C@@H]2[C@H]1[C@@H](CC2)C#N

Canonical SMILES

CN1CCC2C1C(CC2)C#N

Origin of Product

United States

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